molecular formula C20H12ClN3O5 B2825901 (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 444176-39-0

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2825901
CAS No.: 444176-39-0
M. Wt: 409.78
InChI Key: NIJVUNCRXMEHDE-UHFFFAOYSA-N
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Description

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a complex organic compound that features a furan ring substituted with a 4-chlorophenyl group, a cyano group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with malononitrile and 2-hydroxy-4-nitroaniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for nitro group reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the cyano group.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for drug development. The presence of multiple functional groups allows for the design of molecules with specific pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can disrupt cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
  • (E)-3-[5-(4-methylphenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Uniqueness

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the furan ring, cyano group, and nitrophenyl group also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O5/c21-14-3-1-12(2-4-14)19-8-6-16(29-19)9-13(11-22)20(26)23-17-7-5-15(24(27)28)10-18(17)25/h1-10,25H,(H,23,26)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJVUNCRXMEHDE-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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